(2-Ethyl-6-methylphenyl)hydrazine

Descripción

Overview of Arylhydrazine Structural Motifs and Their Chemical Space

The fundamental arylhydrazine scaffold can be extensively diversified by modifying the aromatic ring with various substituents. These modifications influence the electronic properties and steric environment of the hydrazine (B178648) moiety, thereby tuning its reactivity and enabling the synthesis of a wide chemical space of derivatives. The presence of the N-N single bond and the lone pairs of electrons on the nitrogen atoms make arylhydrazines versatile nucleophiles and precursors to reactive intermediates.

Historical Context of Arylhydrazine Research in Organic Chemistry

The history of arylhydrazine chemistry is intrinsically linked to the development of synthetic organic chemistry itself. One of the most notable early applications is the Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883. This powerful reaction utilizes an arylhydrazine and an aldehyde or ketone to form an indole, a privileged scaffold in medicinal chemistry and materials science. This discovery spurred extensive research into the reactions of arylhydrazines, leading to the development of numerous named reactions and the synthesis of a plethora of heterocyclic compounds such as pyrazoles, indazoles, and cinnolines.

Emerging Trends in Hydrazine Derivative Synthesis and Application

Contemporary research continues to uncover new facets of arylhydrazine chemistry. guidechem.comchemdiv.com Emerging trends include their use as versatile building blocks in multicomponent reactions, which allow for the rapid and efficient construction of complex molecular architectures. nih.govmjpms.in Furthermore, arylhydrazines have gained prominence as arylation agents in modern cross-coupling reactions, providing an alternative to traditional aryl halides. molaid.com In the realm of medicinal chemistry, novel hydrazine derivatives are being explored for their potential as antiviral, anticancer, and anti-inflammatory agents. labseeker.comuni.lu The development of more sustainable and efficient synthetic methods, including electrochemical approaches for hydrazine synthesis, is also a key area of focus. chem960.com

Rationale for Focused Research on (2-Ethyl-6-methylphenyl)hydrazine within Arylhydrazine Chemistry

While the broader class of arylhydrazines is well-studied, specific derivatives can offer unique advantages. The compound this compound presents a particularly interesting case for focused research. The ortho-substitution with both an ethyl and a methyl group creates a sterically hindered environment around the hydrazine moiety. This steric bulk can be expected to influence the regioselectivity and stereoselectivity of its reactions, potentially leading to the formation of novel and specific product isomers that are difficult to access with less hindered arylhydrazines.

Although specific literature on this compound is not abundant, its potential can be inferred from the chemistry of related compounds. For instance, substituted phenylhydrazines are key intermediates in the synthesis of various pharmaceuticals. A developed process for the synthesis of the related 2-ethylphenyl hydrazine hydrochloride highlights its importance as a key starting material for 7-ethyl tryptophol, a precursor to the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. scribd.comscribd.comresearchbib.com This underscores the potential of structurally similar compounds like this compound in drug discovery and development. Focused research on this specific hydrazine could therefore unlock new synthetic pathways and lead to the discovery of molecules with novel biological activities or material properties.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C9H14N2 | uni.lu |

| Molecular Weight | 150.22 g/mol | N/A |

| CAS Number | 74404-34-5 (free base) | chemdiv.com |

| CAS Number | 74404-33-4 (hydrochloride) | bldpharm.com |

| Canonical SMILES | CCC1=CC=CC(=C1NN)C | uni.lu |

| InChI Key | RNOZNCRHRYXBTD-UHFFFAOYSA-N | chemdiv.com |

| Predicted XlogP | 2.3 | uni.lu |

This table is interactive. Click on the headers to sort.

Synthesis of this compound

The synthesis of arylhydrazines typically follows a well-established route involving the diazotization of an aniline (B41778) derivative followed by reduction. For this compound, the logical precursor would be 2-ethyl-6-methylaniline.

A general and widely applicable method for the synthesis of arylhydrazine hydrochlorides involves the following steps:

Diazotization: The corresponding aniline (in this case, 2-ethyl-6-methylaniline) is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid. Alternatively, sodium sulfite (B76179) can be used. scribd.com

For the related synthesis of 2-ethylphenyl hydrazine hydrochloride, a process starting from 2-ethylaniline (B167055) has been described, which involves the formation of a diazonium salt using hydrochloric acid and sodium nitrite, followed by reduction with sodium sulfite and sulfuric acid, affording the product in high yield. scribd.comresearchbib.com This methodology is expected to be applicable to the synthesis of this compound from 2-ethyl-6-methylaniline.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethyl-6-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8-6-4-5-7(2)9(8)11-10/h4-6,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOZNCRHRYXBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342691 | |

| Record name | (2-ethyl-6-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74404-34-5 | |

| Record name | (2-Ethyl-6-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74404-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-ethyl-6-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 6 Methylphenyl Hydrazine

Condensation Reactions with Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic chemistry, leading to the formation of hydrazones. This reaction is typically catalyzed by acid. researchgate.netwikipedia.org

(2-Ethyl-6-methylphenyl)hydrazine readily reacts with aldehydes and ketones to form the corresponding (2-ethyl-6-methylphenyl)hydrazones. wikipedia.org This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.netderpharmachemica.com The resulting hydrazone can be considered a type of Schiff base, characterized by the C=N double bond. science.govnih.gov

The general reaction can be depicted as follows:

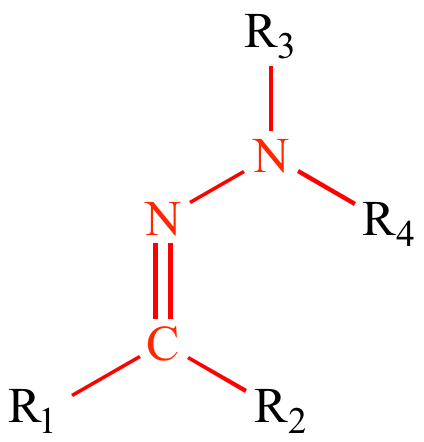

General reaction scheme for the formation of a hydrazone from a hydrazine and a ketone or aldehyde.

General reaction scheme for the formation of a hydrazone from a hydrazine and a ketone or aldehyde.These hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. wikipedia.orgbyjus.com The formation of hydrazones from this compound and various carbonyl compounds is a versatile and widely used reaction. For instance, the reaction with a simple aldehyde like benzaldehyde (B42025) would yield N'-benzylidene-2-ethyl-6-methylphenyl)hydrazine. derpharmachemica.com

The formation of hydrazones is a reversible reaction, and the position of the equilibrium is influenced by the reaction conditions. The use of an acid catalyst accelerates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the hydrazone product.

While specific kinetic and thermodynamic data for the condensation of this compound are not extensively reported in the provided results, general principles of hydrazone formation apply. The reaction rate is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The steric and electronic properties of both the hydrazine and the carbonyl compound also play a significant role.

The ethyl and methyl groups on the phenyl ring of this compound exert both steric and electronic effects that influence its reactivity. The ortho-substitution can sterically hinder the approach of the hydrazine to the carbonyl compound, potentially slowing down the reaction rate compared to unsubstituted phenylhydrazine (B124118).

Cyclization Reactions in Heterocyclic Synthesis

This compound and its derived hydrazones are key precursors in the synthesis of a variety of heterocyclic compounds.

Hydrazones derived from this compound can undergo cyclization reactions to form five-membered heterocyclic rings like pyrazoles and pyrazolines. nih.govnih.govorganic-chemistry.org

One of the most notable applications of arylhydrazines is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone to form an indole. wikipedia.orgbyjus.comnih.govorganic-chemistry.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the corresponding enamine tautomer. wikipedia.orgbyjus.com While the classic Fischer synthesis yields indoles, analogous reactions can lead to other heterocyclic systems.

The reaction of this compound with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a direct route to pyrazoles and pyrazolines, respectively. nih.govnih.govsci-hub.se For example, the condensation of a hydrazine with a 1,3-diketone, followed by cyclization, yields a pyrazole (B372694). organic-chemistry.org Similarly, reaction with an α,β-unsaturated ketone or aldehyde leads to the formation of a pyrazoline, which can sometimes be oxidized to the corresponding pyrazole. organic-chemistry.orgorganic-chemistry.org The regioselectivity of these cyclizations can be influenced by the substituents on both the hydrazine and the carbonyl compound. nih.gov

A plausible reaction for the formation of a pyrazole from this compound and a 1,3-diketone is shown below:

General mechanism for the Knorr pyrazole synthesis.

General mechanism for the Knorr pyrazole synthesis.This compound can also be utilized in the synthesis of six-membered heterocyclic compounds like pyridazinones. tandfonline.comnih.govresearchgate.net Pyridazinones are typically synthesized by the condensation of a hydrazine with a γ-ketoacid or a related derivative. tandfonline.comresearchgate.netmdpi.com

The reaction involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the pyridazinone ring. The specific reaction conditions, such as the solvent and catalyst used, can influence the efficiency of the cyclization. researchgate.net

The general synthesis of a pyridazinone from a hydrazine and a γ-ketoacid can be represented as:

A general scheme for the synthesis of a pyridazinone derivative.

A general scheme for the synthesis of a pyridazinone derivative.Ring Closure to Form Oxadiazole and Thiadiazole Ring Systems

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from arylhydrazines is a common and valuable transformation in medicinal and materials chemistry. Although specific studies employing this compound are not prominent, the general pathway involves a two-step sequence.

First, the arylhydrazine undergoes acylation upon reaction with a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an N-aryl-N'-acylhydrazine. Subsequent intramolecular cyclodehydration or cyclodesulfurization of this intermediate yields the desired five-membered heterocyclic ring.

The cyclization step is typically promoted by a variety of reagents, as detailed in the table below.

Table 1: Common Reagents for Oxadiazole and Thiadiazole Synthesis from Acylhydrazides

| Target Ring System | Reagent Class | Example Reagents | General Conditions |

|---|---|---|---|

| 1,3,4-Oxadiazole | Dehydrating Agents | POCl₃, P₂O₅, SOCl₂, Triflic Anhydride, Polyphosphoric Acid | Heating, often in excess reagent as solvent or in an inert solvent. |

| Oxidative Cyclization | Ceric Ammonium Nitrate (CAN), I₂ | Room temperature or mild heating, various solvents. researchgate.net | |

| 1,3,4-Thiadiazole | Thionating Agents | Lawesson's Reagent, P₄S₁₀ | Heating in a high-boiling solvent like toluene (B28343) or xylene. |

The conversion of hydrazones, formed from the reaction of hydrazides with aldehydes, can also lead to 1,3,4-oxadiazoles through an oxidative cyclization mechanism researchgate.net. The steric bulk from the 2-ethyl and 6-methyl groups on the phenyl ring of this compound would be expected to influence the stability and conformation of the acylhydrazine intermediate, potentially affecting the kinetics of the ring closure step.

Complex Polycyclic Systems Formation (e.g., Tetraazafluoranthenones)

The synthesis of complex polycyclic systems such as tetraazafluoranthenones represents a specialized area of heterocyclic chemistry. These intricate structures are typically formed through multi-step sequences or cascade reactions. A literature search did not yield specific methods for the synthesis of tetraazafluoranthenones using this compound or other arylhydrazines as starting materials. The construction of such complex scaffolds generally relies on highly specific reaction pathways that may not be broadly applicable to common starting materials like simple arylhydrazines.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine functional group, -NHNH₂, contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal nitrogen (-NH₂) is generally considered more nucleophilic and less sterically hindered than the nitrogen atom attached to the aryl ring.

This nucleophilicity is central to its role in several key reactions:

Formation of Hydrazones: this compound readily reacts with aldehydes and ketones to form the corresponding (2-ethyl-6-methylphenyl)hydrazones. This condensation reaction is a cornerstone of its chemistry and is the initial step in the Fischer indole synthesis.

Acylation: As mentioned in section 3.2.3, the hydrazine acts as a nucleophile in acylation reactions with acyl halides, anhydrides, or esters to form stable acylhydrazides. This reaction is fundamental for preparing precursors for heterocycle synthesis.

Michael Addition: The hydrazine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr): Arylhydrazines can displace leaving groups on highly electron-deficient aromatic rings.

The nucleophilic character of the hydrazine moiety is foundational to its utility as a synthetic intermediate.

Reductive Transformations Facilitated by the Hydrazine Functional Group

The hydrazine functional group can facilitate reductive transformations, most notably in reactions analogous to the Wolff-Kishner reduction. In such processes, a hydrazone formed from a carbonyl compound is treated with a strong base at high temperatures. The hydrazine moiety is oxidized to nitrogen gas, resulting in the deoxygenation and reduction of the carbonyl group to a methylene (B1212753) group.

Thermal Decomposition and Pyrolysis Studies of Arylhydrazine Derivatives

For an arylhydrazine, the weakest covalent bond is the N-N single bond. It is therefore expected that the primary step in its thermal decomposition would be the homolytic cleavage of this bond to yield a (2-ethyl-6-methylphenyl)amino radical and an amino radical (•NH₂).

Expected Primary Pyrolysis Step: (2-Et, 6-Me-C₆H₃)-NHNH₂ → (2-Et, 6-Me-C₆H₃)-NH• + •NH₂

These highly reactive radical species would then initiate a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products. Potential final products could include 2-ethyl-6-methylaniline, ammonia (B1221849), nitrogen gas, and various hydrocarbons. The process is a thermal decomposition that breaks down large hydrocarbon molecules into smaller ones youtube.com. The exact product distribution would be highly dependent on conditions such as temperature, pressure, and residence time.

Table 2: General Principles of Pyrolysis

| Parameter | Influence on Decomposition |

|---|---|

| Temperature | Higher temperatures increase the rate of decomposition and favor the formation of smaller, more stable molecules like H₂ and CH₄. mdpi.com |

| Heating Rate | Fast pyrolysis tends to maximize the yield of liquids (bio-oil), while slow pyrolysis favors the production of solid char. youtube.com |

| Atmosphere | Must be inert (e.g., N₂, Ar) to prevent combustion, which is a different chemical process involving oxygen. chemrxiv.org |

Metal-Catalyzed Reactions Involving Arylhydrazines as Substrates or Ligands

Arylhydrazines like this compound can participate in metal-catalyzed reactions in two primary ways: as a substrate for coupling reactions or as a precursor to a ligand that coordinates to a metal center.

As a Substrate: Arylhydrazines can be used in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. In these reactions, the N-H bond of the hydrazine can be coupled with an aryl halide or triflate, catalyzed by a palladium or copper complex.

As a Ligand or Ligand Precursor: While the hydrazine itself can coordinate to a metal, it is more common for it to be converted into a more robust ligand first. Condensation with a carbonyl-containing molecule produces a hydrazone, which can act as a versatile chelating ligand. For example, reaction with 2-pyridinecarboxaldehyde (B72084) would yield a tridentate NNN ligand. These ligands form stable complexes with a variety of transition metals, including cobalt, copper, nickel, and palladium researchgate.net. The resulting metal complexes can themselves be active catalysts for various organic transformations. For example, hydrazine salts have been shown to catalyze ring-closing carbonyl-olefin metathesis reactions semanticscholar.org.

In some cases, the hydrazine can act as a bridging ligand between two metal centers rsc.org. The specific coordination chemistry would be highly dependent on the metal ion, the other ligands present, and the reaction conditions. The steric hindrance from the ortho substituents in this compound would likely play a significant role in the coordination geometry of its derived complexes researchgate.net.

Derivatization Strategies from 2 Ethyl 6 Methylphenyl Hydrazine

N-Substitution Reactions on the Hydrazine (B178648) Moiety to Yield Substituted Hydrazines

The hydrazine moiety of (2-Ethyl-6-methylphenyl)hydrazine is a key site for synthetic modification, allowing for the introduction of a wide range of substituents. These N-substitution reactions are crucial for creating new molecular entities with tailored properties.

Common strategies for N-substitution of arylhydrazines, which are applicable to this compound, include alkylation, acylation, and arylation. Direct alkylation of arylhydrazines can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-substituted products. researchgate.netrsc.org Reductive amination offers an alternative route, where the hydrazine is reacted with an aldehyde or ketone in the presence of a reducing agent to yield N-alkylated products. organic-chemistry.org

Acylation of the hydrazine group is a straightforward process, typically involving the reaction with acyl chlorides or anhydrides to form the corresponding acylhydrazides. These reactions are generally high-yielding and provide stable products. rsc.org For instance, the reaction of an arylhydrazine with an acylating agent can lead to the formation of N-acyl-N'-arylhydrazines.

Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the N-arylation of arylhydrazines. organic-chemistry.org These reactions, often employing aryl halides or tosylates, allow for the synthesis of unsymmetrical N,N'-diarylhydrazines with good functional group tolerance. organic-chemistry.org Copper-catalyzed N-arylation of hydrazides has also been reported, providing another avenue for the synthesis of N-aryl substituted hydrazine derivatives. organic-chemistry.org

The reactivity of the two nitrogen atoms in the hydrazine group can be different. The nitrogen atom attached to the aryl ring (Nα) is generally less nucleophilic than the terminal nitrogen atom (Nβ) due to the electron-withdrawing effect of the aromatic ring. This difference can sometimes be exploited to achieve regioselective substitution.

Table 1: Examples of N-Substitution Reactions Applicable to Arylhydrazines

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halides, base | N-Alkylhydrazines |

| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH3CN) | N-Alkylhydrazines |

| Acylation | Acyl chlorides, anhydrides | N-Acylhydrazines |

| Arylation | Aryl halides/tosylates, Palladium or Copper catalyst, base | N-Arylhydrazines |

Functionalization of the (2-Ethyl-6-methylphenyl) Aryl Ring System

The (2-Ethyl-6-methylphenyl) aromatic ring is another key handle for derivatization. The existing ethyl and methyl groups are ortho,para-directing activators for electrophilic aromatic substitution (SEAr). byjus.comwikipedia.org However, the positions ortho to the hydrazine group (and meta to the alkyl groups) are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the positions para to the alkyl groups, which corresponds to the C4 position of the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions that could be applied to the aryl ring of this compound include halogenation, nitration, and sulfonation. byjus.com

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst. libretexts.org For instance, reaction with bromine in the presence of a suitable solvent would be expected to yield the 4-bromo derivative. The synthesis of aryl iodides from arylhydrazines can also be achieved directly using iodine. acs.orgnih.gov

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. byjus.com This would likely introduce a nitro group at the C4 position. The reaction conditions would need to be carefully controlled to avoid oxidation of the hydrazine moiety.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring, again, likely at the C4 position. byjus.com

It is important to note that the hydrazine group is sensitive to oxidation and strong acidic conditions. Therefore, protection of the hydrazine moiety, for example by acylation, may be necessary before carrying out certain electrophilic aromatic substitution reactions. The protecting group can then be removed in a subsequent step.

Synthesis of Polymeric and Macromolecular Architectures Incorporating Arylhydrazine Units

The bifunctional nature of this compound, with its reactive hydrazine group and modifiable aryl ring, makes it a potential monomer for the synthesis of polymers and macromolecules. The incorporation of arylhydrazine units into polymer backbones can impart unique properties, such as thermal stability, redox activity, and the ability to form metal complexes.

One approach to polymerization involves the reaction of the hydrazine moiety with difunctional electrophiles. For example, polycondensation of a dihydrazide with a dicarboxylic acid chloride would lead to the formation of a poly(acylhydrazone). rsc.org These materials can exhibit interesting properties, such as the ability to form vitrimers, which are a class of polymers that can be reprocessed and healed. rsc.org

Another strategy involves the formation of polymers through reactions involving the aromatic ring. For instance, if the aryl ring is functionalized with a polymerizable group, such as a vinyl or an ethynyl (B1212043) group, it could then undergo radical or other types of polymerization. youtube.com

The synthesis of polymers from arylhydrazines can also be achieved through oxidative polymerization. In some cases, arylhydrazines can be polymerized through the formation of N-N or C-N bonds under oxidative conditions.

Targeted Synthesis of Analogs for Comprehensive Structure-Reactivity Relationship Studies

To gain a deeper understanding of the chemical behavior of this compound, the targeted synthesis of a series of analogs is essential for conducting comprehensive structure-reactivity relationship (SRR) studies. By systematically varying the substituents on the aromatic ring and the hydrazine moiety, it is possible to probe the electronic and steric effects on the molecule's reactivity.

Modifications on the Aryl Ring:

Varying Alkyl Groups: The ethyl and methyl groups can be replaced with other alkyl groups of varying size and branching (e.g., isopropyl, tert-butyl) to study the impact of steric hindrance on the reactivity of the hydrazine group and on electrophilic substitution patterns.

Introducing Electron-Withdrawing/Donating Groups: The introduction of electron-withdrawing groups (e.g., -NO2, -CN, -CF3) or additional electron-donating groups (e.g., -OCH3, -N(CH3)2) at the C4 position would significantly alter the electron density of the aromatic ring and the nucleophilicity of the hydrazine moiety. nih.gov This would provide valuable data on how electronic effects modulate reactivity in reactions such as N-alkylation or acylation.

Modifications on the Hydrazine Moiety:

Acylhydrazide Derivatives: A library of acylhydrazide derivatives with different acyl groups can be prepared to study the influence of the acyl substituent on properties such as chelating ability and biological activity. rsc.org

By systematically synthesizing and studying these analogs, a detailed picture of the structure-reactivity landscape of this compound and its derivatives can be constructed. This knowledge is invaluable for the rational design of new molecules with specific and optimized functionalities for various applications.

Computational and Theoretical Studies on 2 Ethyl 6 Methylphenyl Hydrazine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, elucidating their structure, reactivity, and electronic characteristics. For (2-Ethyl-6-methylphenyl)hydrazine and its analogs, these computational methods are invaluable in understanding their behavior at a molecular level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most powerful tools for these investigations.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Due to the presence of flexible groups like the ethyl and hydrazine (B178648) substituents, the molecule can exist in several different spatial arrangements or conformations.

Conformational analysis is therefore crucial to identify the most stable conformer, as well as the energy barriers between different conformations. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond of the ethyl group and the C-N and N-N bonds of the hydrazine moiety, and calculating the energy of each resulting structure. The results of such an analysis would reveal the preferred orientation of the ethyl and methyl groups on the phenyl ring and the spatial arrangement of the hydrazine group. These studies often employ methods like the B3LYP functional with a 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ethyl) | 1.53 | - | - |

| C-N (hydrazine) | 1.40 | - | - |

| N-N | 1.45 | - | - |

| C-C-N | - | 118.5 | - |

| C-N-N | - | 115.0 | - |

| H-N-H | - | 107.0 | - |

| C-C-N-N | - | - | 90.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, specifically the lone pair of electrons on the terminal nitrogen atom, making it the primary site for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.30 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. In an MEP map, different colors are used to represent the electrostatic potential on the molecule's surface. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the hydrazine group, confirming them as the most nucleophilic sites. The aromatic ring would exhibit a more complex potential distribution due to the interplay of the electron-donating ethyl and methyl groups and the hydrazine substituent.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wisc.edu This analysis can quantify the delocalization of electron density from occupied NBOs (donors) to unoccupied NBOs (acceptors), which is a measure of hyperconjugative and resonance interactions. researchgate.net

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The results of TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would help to understand its UV-Visible spectrum and the nature of the electronic transitions involved.

Table 3: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.50 | 275 | 0.05 | HOMO -> LUMO |

| S2 | 4.95 | 250 | 0.12 | HOMO-1 -> LUMO |

| S3 | 5.40 | 230 | 0.35 | HOMO -> LUMO+1 |

Note: The data in this table is illustrative and represents typical values obtained from TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are not only used to study isolated molecules but also to investigate the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations, computational studies can map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. For instance, in a reaction where this compound acts as a nucleophile, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com These studies provide a molecular-level understanding of the reaction, complementing experimental observations.

Transition State Characterization and Reaction Pathways

The investigation of chemical reactions at a molecular level hinges on the understanding of the potential energy surface, where reactants, products, and transition states are critical points. For this compound, a key reaction of interest is its condensation with carbonyl compounds to form hydrazones, which are precursors in the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the reaction pathways of such transformations. By employing a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, the geometries of reactants, intermediates, transition states, and products can be optimized.

The characterization of a transition state is a crucial step. It is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the N-N bond cleavage and C-C bond formation in the byjus.combyjus.com-sigmatropic rearrangement step of the Fischer indole synthesis. byjus.com

For the reaction of this compound with a ketone like acetone, the reaction pathway would be computationally modeled in a stepwise manner:

Formation of the phenylhydrazone.

Tautomerization to the ene-hydrazine.

Protonation and the subsequent byjus.combyjus.com-sigmatropic rearrangement.

Cyclization and elimination of ammonia (B1221849) to form the final indole product.

Each step involves locating the corresponding transition state and calculating its energy barrier, which provides insights into the reaction kinetics. The presence of the ethyl and methyl groups on the phenyl ring of this compound can influence the stability of intermediates and the energy of transition states due to steric and electronic effects, which can be quantified through these computational studies.

Table 1: Illustrative Calculated Relative Energies for the Fischer Indole Synthesis of this compound with Acetone

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Acetone) | 0.0 |

| Hydrazone Intermediate | -5.2 |

| Ene-hydrazine Tautomer | -2.1 |

| Transition State 1 ( byjus.combyjus.com-Sigmatropic Rearrangement) | +30.5 |

| Di-imine Intermediate | -15.8 |

| Transition State 2 (Cyclization) | +12.3 |

| Aminal Intermediate | -25.0 |

| Transition State 3 (Ammonia Elimination) | +5.7 |

| Product (7-Ethyl-2,3-dimethyl-1H-indole) | -40.1 |

Note: These values are hypothetical and for illustrative purposes to represent typical energy profiles calculated for such reactions.

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Validation

Once a transition state has been located, its connection to the corresponding reactants and products on the potential energy surface must be confirmed. Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used for this purpose. An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

A successful IRC calculation will lead from the transition state downhill to the potential energy minima of the reactant (or a preceding intermediate) and the product (or a subsequent intermediate). This confirms that the identified transition state is indeed the correct one for the specific reaction step being investigated.

For the Fischer indole synthesis involving this compound, IRC calculations would be performed for each identified transition state. For example, the IRC for the byjus.combyjus.com-sigmatropic rearrangement would connect the ene-hydrazine intermediate with the resulting di-imine, thus validating the computed reaction mechanism. Any deviation from the expected path would suggest that the located transition state corresponds to a different reaction or that the reaction pathway is more complex than initially assumed.

Prediction and Correlation of Spectroscopic Properties with Experimental Data (NMR, IR, UV-Vis)

Computational chemistry offers reliable methods for the prediction of various spectroscopic properties, which can be correlated with experimental data to confirm the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By performing a GIAO calculation on the optimized geometry of this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra. Discrepancies between predicted and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities for this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies. It is common practice to scale these frequencies by an empirical factor (typically around 0.96 for DFT/B3LYP) to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can then be compared with the experimental spectrum to aid in the assignment of vibrational modes, such as the N-H and C-H stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in a UV-Vis spectrum. For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, typically π → π* transitions within the phenyl ring. The predicted maximum absorption wavelength (λmax) can be compared with experimental data, providing further structural confirmation.

Table 2: Illustrative Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| -NH₂ | 4.5 | 4.3 |

| -NH- | 7.8 | 7.6 |

| Aromatic-H | 6.8 - 7.2 | 6.7 - 7.1 |

| -CH₂- (Ethyl) | 2.6 | 2.5 |

| -CH₃ (Ethyl) | 1.2 | 1.1 |

| -CH₃ (Methyl) | 2.3 | 2.2 |

| ¹³C NMR (ppm) | ||

| C-N | 145.0 | 144.5 |

| Aromatic C | 110.0 - 138.0 | 112.0 - 137.0 |

| -CH₂- (Ethyl) | 24.0 | 23.5 |

| -CH₃ (Ethyl) | 14.0 | 13.8 |

| -CH₃ (Methyl) | 18.0 | 17.5 |

| IR (cm⁻¹) | ||

| N-H Stretch | 3350, 3280 | 3345, 3275 |

| C-H Aromatic Stretch | 3050 | 3045 |

| C-H Aliphatic Stretch | 2960, 2870 | 2955, 2865 |

| UV-Vis (nm) | ||

| λmax | 245, 290 | 248, 295 |

Note: These values are hypothetical and for illustrative purposes, based on typical data for similar aromatic hydrazines.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be employed to investigate its conformational landscape. The rotation around the C-N and N-N single bonds can lead to different conformers. By running an MD simulation at a given temperature, the molecule can overcome small energy barriers and sample various accessible conformations. This provides insights into the flexibility of the molecule and the relative populations of different conformers at that temperature.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or a solution of this compound in a solvent, one can analyze the hydrogen bonding patterns and other non-covalent interactions. For instance, the hydrogen atoms of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. Understanding these interactions is crucial for predicting the bulk properties of the substance, such as its solubility and crystal packing.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for the Construction of Complex Molecular Architectures

The primary application of (2-Ethyl-6-methylphenyl)hydrazine in organic chemistry is its function as a versatile building block. The hydrazine (B178648) group is highly reactive and participates in numerous chemical transformations, most notably the Fischer indole (B1671886) synthesis. This classic reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole, a heterocyclic scaffold prevalent in pharmaceuticals, agrochemicals, and natural products.

A developed process highlights the synthesis of this compound hydrochloride as a key starting material for producing 7-ethyl tryptophol, a complex molecule used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Etodolac. scribd.com The synthesis starts from the commercially available 2-ethylaniline (B167055), which is converted to a diazonium salt and then reduced to form the target hydrazine derivative with a high yield of 92%. scribd.com This process underscores the compound's importance as an intermediate in constructing more complex and pharmacologically relevant molecules. scribd.com

Furthermore, the general class of phenylhydrazines is widely used to create a variety of derivatives by reacting them with different aldehydes. scirp.org These reactions, often carried out in refluxing glacial acetic acid, produce benzylidene derivatives that can be further modified, demonstrating the modularity of using hydrazines as synthons. scirp.org The core structure of this compound is also found within larger molecules like 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, which itself is a known human metabolite of the herbicide Acetachlor. nih.gov

Potential Contributions to Organic Electronics and Photovoltaic Materials (General Hydrazine Derivatives)

The electronic properties of hydrazine derivatives make them promising candidates for applications in organic electronics and materials science. imist.ma Theoretical and experimental studies on these compounds focus on understanding the relationship between their molecular structure and optoelectronic characteristics. nanochemres.org Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a material's suitability for electronic devices. imist.mananochemres.org

Research has shown that hydrazine-based compounds can be designed as dye sensitizers for dye-sensitized solar cells (DSSCs). nanochemres.org In these systems, the hydrazine moiety can act as an anchor, linking the dye molecule to the surface of a semiconductor like titanium dioxide (TiO₂). nanochemres.org The electronic properties, influenced by various substituent groups on the phenyl ring, can be tuned to optimize light absorption and charge transfer processes, which are critical for solar cell performance. imist.mananochemres.org

In the realm of perovskite solar cells (PSCs), hydrazone derivatives are being investigated as potential hole-transporting materials (HTMs). unimib.it A series of electron-rich, D-π-D (Donor-π-spacer-Donor) structured hydrazones have been synthesized and shown to have energy levels well-aligned with perovskite materials, making them a viable and potentially low-cost alternative to the current benchmark HTM, Spiro-OMeTAD. unimib.it Additionally, certain hydrazine compounds have been used as additives in lead-tin perovskite solar cells, where they can improve the power conversion efficiency (PCE) and operational stability of the devices. ntu.edu.tw

| Property | Significance in Organic Electronics | Relevant Research Finding |

| HOMO/LUMO Energy Levels | Determines the energy gap, influencing electronic transitions and charge transfer capabilities. | The energy gap (ΔG) and open-circuit voltage (Voc) analyses confirm the potential of hydrazine-based materials as candidates for organic dye solar cells. nanochemres.org |

| Molecular Structure | The presence of electron-donating or withdrawing groups can tune the electronic properties. | Significant polarization effects between dinitrophenyl and benzylidene groups impact the reactivity and stability of hydrazine derivatives. imist.ma |

| Function as Additives | Can improve the morphology, stability, and efficiency of photovoltaic films. | Phenylhydrazine derivatives used as additives in Pb-Sn perovskite films enhance hydrophobicity and can improve power conversion efficiency. ntu.edu.tw |

Development of Chemo-sensors and Reagents in Analytical Chemistry (e.g., for metal ion detection)

Hydrazine and its derivatives, particularly hydrazones, are highly valued in the development of chemosensors for the detection of various ions. mdpi.comresearchgate.net Their ability to form stable complexes with metal ions, combined with adjustable photophysical properties, makes them excellent candidates for creating sensitive and selective colorimetric and fluorescent sensors. researchgate.net The synthesis of these sensors is often straightforward, typically involving a condensation reaction between a hydrazine derivative and a carbonyl compound (like an aldehyde or ketone) that contains a fluorophore. nih.gov

This modular synthesis allows for the creation of sensors tailored for specific analytes. nih.gov Upon binding with a target metal ion, the sensor molecule undergoes a change in its electronic structure, leading to a detectable signal, such as a "turn-on" or "turn-off" of fluorescence or a visible color change. nih.gov

Numerous hydrazone-based chemosensors have been developed for the detection of environmentally and biologically important metal ions.

Examples of Hydrazone-Based Metal Ion Sensors:

| Target Ion | Sensor Type | Detection Principle | Limit of Detection (LoD) |

| Al³⁺ | "Turn-on" fluorescent | Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) | 20 nM. nih.gov |

| Hg²⁺ | "Turn-on" fluorescent | Inhibition of photoinduced electron transfer (PET) | 137 nM. nih.gov |

| Sn²⁺ | "Turn-on" fluorescent | Spirolactam ring-opening mechanism in a rhodamine-based sensor | Not specified, but rapid sensitivity observed. mdpi.com |

| Zn²⁺ and Cd²⁺ | Fluorescent (AIE) | Different coordination modes lead to distinct emission wavelengths for each ion | Not specified, but allows differentiation. rsc.org |

The high sensitivity and selectivity of these sensors make them practical for real-world applications, including the detection of metal ions in water samples and for bio-imaging purposes in living cells. nih.govrsc.org

Investigation as Corrosion Inhibitors for Metal Surfaces

Hydrazine derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govmdpi.com The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govmdpi.com

The effectiveness of these compounds is attributed to several structural features:

Heteroatoms: The presence of nitrogen and sometimes oxygen atoms with lone pairs of electrons facilitates coordination with the metal surface. nih.govmdpi.com

Aromatic Rings: The π-electrons of the benzene (B151609) ring provide another site for adsorption onto the metal. nih.gov

Studies have shown that hydrazine derivatives can achieve high inhibition efficiencies. For instance, certain symmetrical hydrazine derivatives have demonstrated efficiencies greater than 93% for C38 steel in a 1M HCl solution. nih.gov Similarly, hydrazone Schiff bases have reached efficiencies over 91% for C-steel in the same medium. sciencetechindonesia.com Computational studies using Density Functional Theory (DFT) have supported these experimental findings, correlating quantum chemical parameters of the molecules with their anti-corrosion performance. scilit.comresearchgate.net These theoretical models help in designing new and more effective inhibitors. researchgate.net

| Inhibitor Class | Metal/Medium | Maximum Inhibition Efficiency | Inhibitor Type |

| Symmetrical Hydrazine Derivatives | C38 Steel / 1M HCl | > 93%. nih.gov | Mixed-type with predominant cathodic control. nih.gov |

| Hydrazone Schiff Bases | C-Steel / 1M HCl | 91.34%. sciencetechindonesia.com | Mixed-type. sciencetechindonesia.com |

| Hydrazino-s-triazine Derivatives | Steel / Acidic Chloride | 97.8%. mdpi.com | Mixed-type. mdpi.com |

Precursors for Specialized Reagents and Ligands in Catalysis

The utility of this compound as a versatile building block extends to its role as a precursor for more specialized chemical tools, such as reagents and ligands used in catalysis. Organic derivatives of hydrazine are generally recognized for their use in creating catalysts for polymer production. eosmedchem.com

The reactivity of the hydrazine group allows it to be incorporated into larger, more complex molecular frameworks that can then act as ligands for metal catalysts. The Fischer indole synthesis is a prime example of its role as a precursor; it transforms the relatively simple hydrazine into a complex indole structure. scribd.com Indole-based structures are common components of privileged ligands in asymmetric catalysis, valued for their rigid, planar structure and the presence of a nitrogen heteroatom that can coordinate to a metal center.

By starting with this compound, chemists can synthesize custom indole-based ligands with specific steric and electronic properties imparted by the ethyl and methyl groups on the phenyl ring. These substituents can influence the ligand's coordination geometry and the catalytic activity and selectivity of the resulting metal complex. Therefore, while not a ligand itself, this compound is a key starting material for the synthesis of molecules designed for specific catalytic applications.

Advanced Characterization Techniques in 2 Ethyl 6 Methylphenyl Hydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (2-Ethyl-6-methylphenyl)hydrazine. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped out.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons of the ethyl and methyl groups, and the protons of the hydrazine (B178648) moiety. The ethyl group would present as a triplet and a quartet due to spin-spin coupling, while the methyl group would appear as a singlet. The protons on the benzene (B151609) ring would exhibit complex splitting patterns based on their positions. The NH and NH₂ protons of the hydrazine group may appear as broad singlets and their chemical shifts can be influenced by solvent and temperature. ucl.ac.ukspectrabase.com

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms. The spectrum for this compound would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the ethyl and methyl groups.

2D-NMR techniques are crucial for assembling the complete structural puzzle:

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those within the ethyl group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the ethyl and methyl substituents and the aromatic ring, as well as the attachment of the hydrazine group to the ring. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 115 - 130 |

| Aromatic C (substituted) | - | 135 - 150 |

| -CH₂- (Ethyl) | ~2.6 (quartet) | ~25 |

| -CH₃ (Ethyl) | ~1.2 (triplet) | ~15 |

| -CH₃ (Methyl) | ~2.3 (singlet) | ~20 |

| -NH-NH₂ | Variable (broad) | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy would show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group are expected in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands in this region. youtube.comyoutube.com The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups are found just below 3000 cm⁻¹. lumenlearning.comlibretexts.org The in-ring C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. lumenlearning.com

Raman Spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and can provide further details on the skeletal vibrations of the aromatic ring and the carbon backbone.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydrazine | N-H stretch | 3300 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkyl Groups | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula (C₉H₁₄N₂). The monoisotopic mass is calculated to be 150.1157 g/mol . uni.lu

Electron impact (EI) ionization of the molecule would lead to the formation of a molecular ion (M⁺) peak. The subsequent fragmentation pattern provides valuable structural information. For substituted phenylhydrazines, common fragmentation pathways include the loss of the alkyl groups and cleavage of the N-N bond. libretexts.orgsphinxsai.comslideshare.net Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org The fragmentation pattern helps to confirm the nature and position of the substituents on the aromatic ring. core.ac.uk

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₉H₁₄N₂ | 150.1157 |

| [M+H]⁺ | C₉H₁₅N₂ | 151.1230 |

| [M+Na]⁺ | C₉H₁₄N₂Na | 173.1049 |

| [M-CH₃]⁺ | C₈H₁₁N₂ | 135.0917 |

| [M-C₂H₅]⁺ | C₇H₉N₂ | 121.0760 |

Note: m/z values are for the most abundant isotope. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For this compound, the absorption bands in the UV region are primarily due to π→π* transitions within the substituted benzene ring. The presence of the hydrazine and alkyl groups as substituents on the ring will influence the position and intensity of these absorption maxima (λmax). researchgate.net Analysis of the UV-Vis spectrum can provide insights into the extent of conjugation in the system.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π→π* | Substituted Benzene Ring | ~200 - 280 |

Note: The exact λmax can be affected by the solvent used.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can yield accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation. A crystal structure of a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, reveals details about the planarity and interactions between different parts of the molecule. nih.gov For this compound, X-ray analysis would definitively establish the relative positions of the ethyl and methyl groups on the phenyl ring and the conformation of the hydrazine substituent. iucr.org

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, TLC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a quick and simple method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Gas Chromatography (GC) is suitable for analyzing volatile compounds like this compound. It can be used to determine the purity of a sample and to quantify its amount.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for the analysis of hydrazines. helixchrom.com Often, a derivatization step is employed to enhance UV detection. nih.govgoogle.comrasayanjournal.co.in Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govrasayanjournal.co.in

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₉H₁₄N₂. A close match between the experimental and theoretical values serves as a confirmation of the compound's empirical formula and its purity.

Interactive Data Table: Elemental Composition of this compound (C₉H₁₄N₂)

| Element | Symbol | Atomic Weight | Theoretical % |

| Carbon | C | 12.011 | 71.95% |

| Hydrogen | H | 1.008 | 9.39% |

| Nitrogen | N | 14.007 | 18.65% |

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of arylhydrazines are established, the development of more sustainable and efficient routes remains a key area of future research. For (2-Ethyl-6-methylphenyl)hydrazine, this involves moving beyond traditional methods that may involve harsh reagents or produce significant waste.

Future efforts could focus on:

Continuous-Flow Synthesis: The application of continuous-flow technology offers significant advantages in terms of safety, efficiency, and scalability. A continuous-flow process for the synthesis of 2-ethylphenylhydrazine hydrochloride has already been demonstrated to be expeditious, achieving a high yield in a significantly reduced residence time. researchgate.net This approach minimizes the accumulation of potentially unstable intermediates like diazonium salts and hydrazines, making the process inherently safer. researchgate.net

Green Solvents and Catalysts: Research into utilizing environmentally benign solvents, such as water, is a growing trend in organic synthesis. nih.gov The development of transition metal-free N-arylation methods in magnetized distilled water is an example of such an innovative and green approach. rsc.org Exploring similar green methodologies for the synthesis of this compound could lead to more sustainable production processes.

Catalytic Approaches: The use of novel catalysts, such as copper-based systems, for the synthesis of substituted hydrazines is an area ripe for exploration. For instance, a novel method for synthesizing ethyl hydrazine (B178648) dihydrochloride (B599025) utilizes a copper(I) catalyst. google.com Investigating similar catalytic systems for the arylation step in the synthesis of this compound could lead to milder reaction conditions and improved efficiency.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique steric and electronic properties of this compound suggest that it may exhibit novel reactivity patterns. Future research should aim to uncover and exploit these for the synthesis of complex molecules.

Key areas for investigation include:

Cross-Coupling Reactions: Arylhydrazines have emerged as versatile partners in various cross-coupling reactions, serving as environmentally friendly arylating agents where nitrogen gas and water are the primary byproducts. nih.gov While numerous studies have explored the use of arylhydrazines in C-C and C-heteroatom bond formation, the specific reactivity of sterically hindered hydrazines like this compound remains less explored. nih.govrsc.org Future work could focus on its application in Suzuki, Hiyama, and other cross-coupling reactions to synthesize sterically congested biaryls and other valuable scaffolds. nih.gov

Denitrogenative Reactions: The cleavage of the C-N bond in arylhydrazines is a key step in their application as arylating agents. nih.gov Investigating the conditions that promote this denitrogenative process for this compound could unlock new synthetic transformations.

Synthesis of Heterocycles: Arylhydrazines are fundamental building blocks for a wide array of biologically active heterocyclic compounds, including indoles, pyrazoles, and indazoles. nih.govrsc.org The steric hindrance in this compound could be leveraged to control the regioselectivity in these cyclization reactions, leading to the synthesis of novel and potentially bioactive heterocyclic structures.

Integration of Advanced Computational Modeling and Machine Learning in Arylhydrazine Design

The integration of computational tools can significantly accelerate the discovery and optimization of reactions and molecules. For this compound, these approaches can provide valuable insights and predictive power.

Future directions in this area include:

Computational Modeling of Reactivity: Physics-based computational modeling, such as Free Energy Perturbation (FEP), can be used to predict the outcomes of reactions and understand the influence of substituents on reactivity. youtube.com Applying these methods to the reactions of this compound can help in designing more efficient synthetic routes and predicting the properties of the resulting products.

Machine Learning for Catalyst and Reaction Design: Machine learning (ML) is increasingly being used to accelerate materials and catalyst discovery. nih.govresearchgate.net By creating datasets of reactions involving various arylhydrazines, ML models could be trained to predict optimal reaction conditions or even design novel catalysts for specific transformations of this compound. nih.gov These models can learn from complex data to identify patterns that are not immediately obvious to human researchers. e-dimensionz.com

Generative Molecular Design: Advanced ML techniques, such as generative models, can be employed to design novel arylhydrazine derivatives with desired properties. researchgate.net By inputting specific structural or electronic parameters, these models could propose new molecules based on the this compound scaffold for specific applications.

Emerging Applications in Niche Chemical Fields and Cross-Disciplinary Research

The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis, extending into materials science and medicinal chemistry.

Potential emerging applications include:

Materials Science: The sterically encumbered phenyl ring could be incorporated into polymers or other materials to influence their physical and chemical properties. For instance, the bulky substituents could affect polymer chain packing or solubility.

Medicinal Chemistry: While arylhydrazines are precursors to many bioactive molecules, the this compound moiety itself could be explored as a pharmacophore. Its specific substitution pattern might lead to selective interactions with biological targets.

Agrochemicals: Substituted phenylhydrazines have been investigated for their herbicidal and pesticidal activities. Although a study on novel 1-phenyl-piperazine-2,6-diones did not specifically include the (2-Ethyl-6-methylphenyl) group, it highlights the potential for developing new agrochemicals from related structures. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Ethyl-6-methylphenyl)hydrazine, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via diazotization of substituted aniline derivatives, followed by reduction (e.g., using SnCl₂ or Na₂S₂O₄) and neutralization. Critical parameters include pH control during diazotization (to avoid over-acidification) and temperature optimization during reduction (typically 0–5°C for stable intermediates). Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

- Data Contradictions : Conflicting reports exist on the optimal reducing agent; SnCl₂ may introduce tin byproducts, while Na₂S₂O₄ requires careful exclusion of oxygen to prevent side reactions .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound derivatives?

- Methodology :

- UV-Vis Spectroscopy : Monitor hydrazone formation (e.g., with aldehydes/ketones) by tracking absorption maxima shifts (e.g., 240–280 nm for phenylhydrazones) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key metrics include R-factor (<5%) and electron density maps for verifying substituent positions .

Q. What are the applications of this compound in identifying carbonyl compounds?

- Methodology : React the hydrazine with aldehydes/ketones under acidic ethanol reflux (1–2 hours) to form hydrazones. Characterize products via melting point analysis and TLC (silica gel, ethyl acetate/hexane eluent). For sugars, use phenylhydrazine derivatives to form osazones, identifiable by characteristic crystal morphologies .

Advanced Research Questions

Q. How do computational studies guide the design of hydrazine-catalyzed reactions involving this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways. Key steps:

Optimize geometries of intermediates (e.g., hydrazine-carbonyl adducts).

Calculate activation energies for cycloreversion steps (rate-determining in metathesis).

- Experimental Validation : Compare computational predictions with kinetic data (e.g., Arrhenius plots). For example, bicyclic hydrazines lower activation barriers by 10–15 kcal/mol versus monocyclic analogs .

Q. What strategies optimize Fischer indole synthesis using this compound?

- Methodology :

- Substrate Scope : Test aryl/heteroaryl aldehydes with electron-withdrawing groups (e.g., NO₂, Cl) to enhance cyclization efficiency.

- Acid Catalysis : Use HCl/AcOH (1:1 v/v) at 80–100°C for 4–6 hours. Monitor NH₃ evolution via gas chromatography to confirm indole formation .

- Data Contradictions : Prolonged heating (>8 hours) may degrade indole products; real-time NMR or FTIR monitoring is recommended .

Q. How does this compound participate in catalytic hydrogen storage systems?

- Methodology : Investigate decomposition pathways using Pt/Ni catalysts in flow reactors. Key metrics:

- Gas Analysis : Quantify H₂/N₂ ratios via mass spectrometry.

- Thermodynamics : Measure decomposition enthalpy (ΔH ≈ −50 kJ/mol for hydrazine monohydrate) using DSC .

Q. What toxicological assessments are critical for handling this compound?

- Methodology :

- In Vitro Screening : Use Ames test (TA98 strain) to assess mutagenicity.

- In Vivo Studies : Conduct acute toxicity assays (OECD 423) in rodents; reported LD₅₀ for phenylhydrazine analogs is 80–120 mg/kg .

- Regulatory Compliance : Follow OSHA guidelines for hydrazine handling (PEL: 0.1 ppm) and use fume hoods with HEPA filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.